Acide 2-méthoxy-2-(1-méthyl-1H-pyrazol-4-yl)acétique

Vue d'ensemble

Description

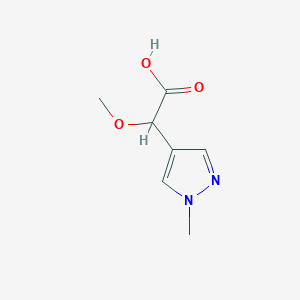

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.

The exact mass of the compound 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

Les composés contenant le motif pyrazole, comme l'acide 2-méthoxy-2-(1-méthyl-1H-pyrazol-4-yl)acétique, ont été étudiés pour leurs propriétés antimicrobiennes potentielles. La recherche indique que les dérivés du pyrazole peuvent être efficaces contre une variété de pathogènes microbiens. La flexibilité structurale du pyrazole permet la synthèse de divers dérivés qui peuvent être optimisés pour une efficacité antimicrobienne accrue .

Propriétés antioxydantes

Les dérivés du pyrazole sont également connus pour leurs capacités antioxydantes. Ils peuvent piéger les radicaux libres, protégeant ainsi les cellules du stress oxydatif. Cette propriété est particulièrement utile dans le développement de traitements pour les maladies où le stress oxydatif joue un rôle, telles que les maladies neurodégénératives .

Potentiel anticancéreux

Le cycle pyrazole est une caractéristique commune à de nombreux agents anticancéreux. Son incorporation dans de nouveaux composés est une stratégie pour développer de nouvelles thérapies avec des activités anticancéreuses potentielles. Ces composés peuvent interagir avec diverses cibles biologiques, perturbant la prolifération et la survie des cellules cancéreuses .

Applications anti-inflammatoires

En raison des propriétés anti-inflammatoires des dérivés du pyrazole, ils sont explorés pour le traitement des maladies inflammatoires. La capacité à moduler la réponse inflammatoire fait de ces composés des candidats prometteurs pour le développement de médicaments .

Activité antivirale

Avec le besoin constant de médicaments antiviraux efficaces, les dérivés du pyrazole sont étudiés pour leur potentiel à inhiber la réplication virale. Leur action contre différentes enzymes virales fait d'eux une ressource précieuse dans la lutte contre les infections virales .

Découverte et conception de médicaments

La nature polyvalente du cycle pyrazole en fait un échafaudage attractif dans la découverte de médicaments. Sa capacité à se lier à diverses enzymes et récepteurs permet la conception de médicaments ayant des actions spécifiques. Les études de docking moléculaire, en particulier dans le contexte de la COVID-19, ont montré que les dérivés du pyrazole peuvent avoir des affinités de liaison significatives, indiquant leur potentiel en tant que candidats médicaments .

Mécanisme D'action

Target of Action

Pyrazole derivatives, which include 2-methoxy-2-(1-methyl-1h-pyrazol-4-yl)acetic acid, have been found to exhibit affinity towards various biological targets . For instance, some pyrazoline compounds have shown selective inhibition potential towards cholinesterase (AChE and BChE) active sites .

Mode of Action

It can be inferred from related studies that pyrazole derivatives may interact with their targets, such as cholinesterase, by binding to the active sites, thereby inhibiting their function .

Biochemical Pathways

Related pyrazole compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Related pyrazole compounds have been associated with various biological activities, suggesting that they may exert multiple effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions involves its binding to enzymes that participate in metabolic pathways. For instance, it has been observed to interact with succinate dehydrogenase, an enzyme involved in the citric acid cycle . This interaction can influence the enzyme’s activity, potentially altering the metabolic flux within cells. Additionally, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid may interact with transport proteins, affecting its distribution within cellular compartments .

Cellular Effects

The effects of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . By affecting these pathways, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can alter the expression of genes related to cell growth and survival. Furthermore, its impact on cellular metabolism can lead to changes in energy production and utilization within cells .

Molecular Mechanism

At the molecular level, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, its binding to succinate dehydrogenase can inhibit the enzyme’s activity, leading to a decrease in the production of ATP through the citric acid cycle . Additionally, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions. Studies have shown that it remains stable when stored at low temperatures (2-8°C) and in a dry environment . Over time, its impact on cellular function can also vary, with long-term exposure potentially leading to adaptive changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, toxic or adverse effects can occur. For example, high doses of the compound have been associated with oxidative stress and cellular damage in animal studies . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase, influencing the citric acid cycle and energy production . Additionally, it may affect other metabolic processes by altering the levels of key metabolites and cofactors. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into mitochondria, where it can exert its effects on metabolic enzymes . The distribution pattern of the compound is essential for understanding its cellular and physiological effects.

Subcellular Localization

The subcellular localization of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can interact with enzymes involved in energy production . The subcellular localization of the compound is critical for its activity and function within the cell.

Activité Biologique

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

- Molecular Formula : CHNO

- Molecular Weight : 170.17 g/mol

- IUPAC Name : 2-methoxy-2-(1-methylpyrazol-4-yl)acetic acid

- CAS Number : 1549522-64-6

Synthesis

The synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with methoxyacetic acid under controlled conditions. The reaction yields the desired product through a series of esterification and substitution reactions.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole structure exhibit significant anticancer properties. Specifically, derivatives similar to 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid have shown efficacy against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Anti-inflammatory Properties

The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition leads to a reduction in pro-inflammatory mediators such as prostaglandins, supporting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The pyrazole moiety is associated with broad-spectrum antimicrobial activity. Compounds similar to 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid have been evaluated for their ability to combat bacterial and fungal infections. Research indicates promising results against several pathogenic strains, highlighting the compound's potential as an antibacterial agent .

The exact mechanism of action for 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to inflammation and cancer progression. Its ability to modulate enzyme activity and receptor interactions is pivotal for its biological effects .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid:

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated significant inhibition of growth in breast and liver cancer cell lines. |

| Anti-inflammatory Evaluation | Showed reduced levels of inflammatory markers in vitro. |

| Antimicrobial Testing | Exhibited potent activity against various bacterial strains, suggesting broad-spectrum efficacy. |

Propriétés

IUPAC Name |

2-methoxy-2-(1-methylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-4-5(3-8-9)6(12-2)7(10)11/h3-4,6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKZHTJPMHEWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1549522-64-6 | |

| Record name | 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.